C-3 Ethoxycarbonylethyl Substituent Enables Tunable Antioxidant Activity
Introduction of an ethoxycarbonylethyl substituent at the C-3 position of 4-methylcoumarins modulates antioxidant efficiency. The parent 4-methylcoumarin scaffold (without C-3 substitution) exhibits baseline radical scavenging capacity; however, the addition of the ethoxycarbonylethyl group alters this activity in a manner not simply explainable by electron donating/withdrawing effects [1]. While specific IC50 or rate constant data for the target compound are not provided in the cited study, the class-level evidence demonstrates that C-3 functionalization is a critical determinant of antioxidant performance, allowing researchers to tune bioactivity by selecting the appropriate ester derivative.
| Evidence Dimension | Antioxidant efficiency modulation |
|---|---|
| Target Compound Data | Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate (contains C-3 ethoxycarbonylethyl group) - modulated antioxidant activity |
| Comparator Or Baseline | 4-Methylcoumarin without C-3 substitution - baseline radical scavenging |
| Quantified Difference | Qualitative modulation; quantitative difference not numerically specified in reference |
| Conditions | Electron paramagnetic resonance (EPR) spectroscopy with galvinoxyl and DPPH radicals; intracellular ROS measurement by DCF fluorescent probe at ≤10 μM concentrations |
Why This Matters
This provides a rational basis for selecting this specific ester derivative over unsubstituted analogs when designing antioxidant assays or structure-activity relationship studies.
- [1] Pedersen JZ, Oliveira C, Incerpi S, et al. Antioxidant activity of 4-methylcoumarins. J Pharm Pharmacol. 2007;59(12):1721-1728. doi:10.1211/jpp.59.12.0015. PMID: 18053335. View Source
